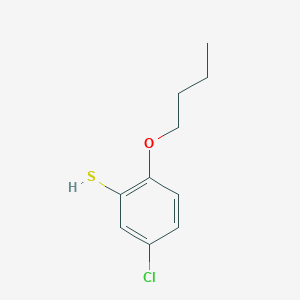

2-n-Butoxy-5-chlorothiophenol

Description

2-n-Butoxy-5-chlorothiophenol is a sulfur-containing aromatic compound characterized by a thiophenol backbone substituted with a chlorine atom at the 5-position and an n-butoxy group at the 2-position.

Properties

IUPAC Name |

2-butoxy-5-chlorobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClOS/c1-2-3-6-12-9-5-4-8(11)7-10(9)13/h4-5,7,13H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKWJHGLONKRXPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)Cl)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Deprotonation and Electrophilic Quenching

The use of -butyllithium (-BuLi) to deprotonate thiophene derivatives at specific positions, as demonstrated in the synthesis of 5-chlorothiophene-2-carboxylic acid, provides a foundational strategy. In this method, 2-chlorothiophene undergoes lithiation at the 5-position under cryogenic conditions (), followed by carboxylation with carbon dioxide. Adapting this approach, the 5-position could be selectively chlorinated post-lithiation, while the 2-position chloride might serve as a leaving group for nucleophilic substitution with -butoxide.

However, aromatic chlorides are typically unreactive in nucleophilic substitution unless activated. To circumvent this, a two-step process could involve:

-

Lithiation at the 5-position of 2-chlorothiophene using -BuLi, followed by chlorination with a chlorine source (e.g., -chlorosuccinimide).

-

Replacement of the 2-chloride with -butoxy via a Ullmann-type coupling, employing a copper catalyst and -butanol under elevated temperatures.

Intermediate-Driven Synthesis via Acyl Chlorides

Leveraging 5-Chlorothiophene-2-formyl Chloride

The preparation of 5-chlorothiophene-2-formyl chloride highlights the utility of acyl chlorides as versatile intermediates. Reduction of the formyl group to a hydroxymethyl moiety (e.g., via LiAlH) could yield 5-chlorothiophene-2-methanol, which might then be converted to a bromide or mesylate for subsequent nucleophilic displacement with -butanol. Concurrently, the thiol group could be introduced through reduction of a disulfide precursor or via thiolation of a halogenated intermediate.

Key challenges in this pathway include:

-

Chemoselectivity : Ensuring reduction of the formyl group without affecting other functionalities.

-

Steric hindrance : The 2-position’s substitution may impede nucleophilic attack, necessitating polar aprotic solvents (e.g., DMF) and phase-transfer catalysts.

Oxidative and Reductive Functionalization

Thiol Group Introduction via Disulfide Reduction

A disulfide intermediate, such as bis(2--butoxy-5-chlorophenyl) disulfide, could be synthesized through oxidative coupling of a thiophenol precursor. Subsequent reduction with agents like NaBH or P(NH) would yield the target thiophenol. This method parallels industrial-scale thiophenol syntheses but requires precise control over oxidation states to avoid over-reduction or polymerization.

Comparative Analysis of Synthetic Routes

Reaction Optimization and Scalability

Solvent and Temperature Effects

Chemical Reactions Analysis

Types of Reactions: 2-n-Butoxy-5-chlorothiophenol undergoes various chemical reactions including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to remove the chlorine atom or the butoxy group.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or alkoxides are used under basic conditions.

Major Products:

Oxidation: Disulfides or sulfonic acids.

Reduction: Thiophenol derivatives without the chlorine or butoxy groups.

Substitution: Thiophenol derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-n-Butoxy-5-chlorothiophenol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it useful in studying various chemical reactions.

Biology: The compound can be used in biochemical assays to study enzyme interactions and protein modifications.

Medicine: Research into potential therapeutic applications, such as its use in drug development for targeting specific enzymes or pathways.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-n-Butoxy-5-chlorothiophenol involves its interaction with molecular targets such as enzymes and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modifications that affect protein function. The butoxy and chlorine groups can influence the compound’s reactivity and binding affinity, making it a versatile tool in biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2-n-Butoxy-5-chlorothiophenol’s properties, a comparative analysis with structurally or functionally related compounds is presented below.

Table 1: Key Properties of 2-n-Butoxy-5-chlorothiophenol and Analogous Compounds

Key Findings:

Reactivity Differences: Unlike 2-Chloro-5-(trifluoromethoxy)benzoyl chloride (an electrophilic acyl chloride), 2-n-Butoxy-5-chlorothiophenol’s thiol (-SH) group enables nucleophilic reactions, such as thiol-ene click chemistry or metal coordination . The chlorine substituent also facilitates aromatic substitution, though steric hindrance from the n-butoxy group may slow kinetics compared to smaller analogs like 4-bromopyridazine.

Solubility and Stability: The n-butoxy chain enhances lipophilicity, making 2-n-Butoxy-5-chlorothiophenol more soluble in organic solvents (e.g., dichloromethane) than polar derivatives like N,N,N',N'-tetramethyl-1,8-naphthalenediamine. However, the thiol group’s susceptibility to oxidation necessitates storage under inert atmospheres, unlike stable halogenated aromatics such as 4-bromopyridazine.

Application Scope: While 2-Chloro-5-(trifluoromethoxy)benzoyl chloride is used in polymer chemistry, 2-n-Butoxy-5-chlorothiophenol’s thiol functionality aligns with catalytic applications (e.g., gold nanoparticle stabilization) or as a ligand in transition-metal complexes.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-n-Butoxy-5-chlorothiophenol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where the hydroxyl group in 5-chlorothiophenol reacts with n-butyl bromide under basic conditions (e.g., NaOH or KOH). Optimize temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to enhance substitution efficiency. Monitor reaction progress using TLC with UV visualization, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are critical for confirming the structure of 2-n-Butoxy-5-chlorothiophenol?

- Methodological Answer : Use H and C NMR to verify substituent positions and integration ratios. For example, the butoxy group’s protons will appear as a triplet (δ ~3.5–4.0 ppm) and a multiplet for the methylene group. IR spectroscopy confirms the presence of C-S (600–700 cm) and aromatic C-Cl (550–850 cm) bonds. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .

Q. How should researchers handle and store 2-n-Butoxy-5-chlorothiophenol to ensure stability?

- Methodological Answer : Store in amber vials under inert gas (N or Ar) at −20°C to prevent oxidation of the thiophenol group. Conduct all manipulations in a fume hood with nitrile gloves and lab coats. Avoid prolonged exposure to light or moisture, which may degrade the compound .

Q. What analytical methods are used to assess purity and byproduct formation?

- Methodological Answer : Employ HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Compare retention times against standards. For trace impurities, use GC-MS with electron ionization to identify volatile byproducts .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanism of 2-n-Butoxy-5-chlorothiophenol formation?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies for nucleophilic substitution. Compare simulated IR and NMR spectra with experimental data to validate intermediates .

Q. What strategies resolve contradictions in yield data across different synthetic protocols?

- Methodological Answer : Systematically vary parameters (solvent, temperature, base strength) using a factorial design approach. Analyze variance (ANOVA) to identify statistically significant factors. Cross-validate results with kinetic studies (e.g., monitoring reaction half-life via UV-Vis spectroscopy) .

Q. How can regioselectivity challenges during functionalization of 2-n-Butoxy-5-chlorothiophenol be addressed?

- Methodological Answer : Introduce directing groups (e.g., boronic esters) to control electrophilic substitution positions. Use X-ray crystallography (as in ) to confirm regiochemical outcomes. Optimize catalysts (e.g., Pd for cross-coupling) to enhance selectivity .

Q. What in vitro assays are suitable for evaluating the biological activity of 2-n-Butoxy-5-chlorothiophenol derivatives?

- Methodological Answer : Screen for enzyme inhibition (e.g., cyclooxygenase for anti-inflammatory activity) using fluorescence-based assays. Perform cytotoxicity studies on cancer cell lines (e.g., MTT assay) and compare IC values with structurally related compounds (e.g., ’s benzamide derivatives) .

Q. How do steric and electronic effects influence the reactivity of 2-n-Butoxy-5-chlorothiophenol in cross-coupling reactions?

- Methodological Answer : Conduct Hammett studies to correlate substituent electronic parameters (σ) with reaction rates. Steric effects can be quantified using molecular volume calculations (e.g., Spartan software). Compare results with analogous compounds (e.g., 2-chloro-5-methylphenol in ) to isolate contributing factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.